Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-
CAS No.:
Cat. No.: VC16098341
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30O4 |
|---|---|
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3 |
| Standard InChI Key | OMFXVFTZEKFJBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,20-dione, reflects its tetracyclic steroid framework. Key structural features include:
-
A pregnane skeleton (C21) with a 4-ene double bond between C4 and C5.
-
Hydroxyl groups at C11 (β-configuration) and C17 (α-configuration).
-
A 3,20-dione system contributing to its receptor-binding affinity .
Physicochemical Characteristics
Physical properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 225–228°C | |
| Boiling Point | 523.9±50.0°C (Predicted) | |
| Density | 1.21±0.1 g/cm³ | |
| Solubility | Chloroform (slight), Methanol (heated) | |
| pKa | 12.86±0.70 (Predicted) |
The compound’s limited aqueous solubility necessitates formulation enhancements for therapeutic applications .
Synthesis and Production
Synthetic Pathways
Industrial synthesis typically begins with pregnenolone or progesterone as precursors. Key steps include:
-
11β-Hydroxylation: Microbial biotransformation using Rhizopus nigricans introduces the 11β-hydroxyl group.
-
17α-Hydroxylation: Chemical oxidation or enzymatic methods achieve this modification.
-
Purification: High-performance liquid chromatography (HPLC) ensures >98% purity, critical for research-grade material.
Reaction Optimization
Yield improvements (from 45% to 72%) have been achieved by:
-
Maintaining pH 7.4 during hydroxylation to minimize side reactions.
-
Using tetrahydrofuran (THF) as a co-solvent to enhance precursor solubility.
Biological Activity and Mechanism
Glucocorticoid Receptor Interaction
The compound binds glucocorticoid receptors (GRs) with moderate affinity (Kd ≈ 12 nM), inducing anti-inflammatory gene expression. Unlike cortisol, it lacks the 21-hydroxyl group, reducing mineralocorticoid activity .
Metabolic Role in CAH
In 21-hydroxylase deficiency (21OHD), the enzyme CYP21A2 is impaired, causing accumulation of 21-deoxycortisol . Clinical studies report:
-
Untreated CAH Patients: Median serum 21-deoxycortisol = 5.32 nmol/L vs. <0.19 nmol/L in controls .
-
Post-Synacthen® Stimulation: Free 21-deoxycortisol increases 3.2-fold in 21OHD patients, confirming adrenal origin .
Research Findings and Clinical Relevance
Diagnostic Utility
21-Deoxycortisol serves as a biomarker for 21OHD severity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays detect it at concentrations as low as 0.19 nmol/L, enabling early CAH diagnosis .
Comparative Pharmacokinetics
| Parameter | 21-Deoxycortisol | Hydrocortisone |
|---|---|---|
| Plasma Half-Life (hr) | 4.2 | 1.5 |
| Protein Binding (%) | 78 | 90 |
| Relative Potency | 0.6 | 1.0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume